2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Description
2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a 4-fluorophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 4-nitrophenyl group. Synthesis of related compounds often involves nucleophilic substitution or condensation reactions, as seen in the preparation of thiazolylhydrazone derivatives from 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-15-3-1-14(2-4-15)13-18(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVRGIMZJRSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting 1,4-diaminobutane with a suitable dihalide.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.
Introduction of the nitrophenyl group: This can be done through a similar nucleophilic substitution reaction using a nitrophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can interact with specific sites on the target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Lipophilicity: Phenoxy or chlorophenoxy substituents (e.g., RN3, 3,4-dimethylphenoxy) increase lipophilicity compared to the fluorophenyl group, impacting membrane permeability .
- Thermal Stability: Compound 7n () shows a melting point of 161–163°C, suggesting higher crystallinity due to sulfonyl and methoxy groups .
Antiproliferative Activity ():
- Analogs with sulfonylpiperazine moieties (e.g., 7n, 7o) demonstrated antiproliferative activity against cancer cell lines, with IC₅₀ values correlating with substituent bulkiness. The trifluoromethyl group in 7o (ESI-HRMS: 558.08339) enhanced activity compared to methoxy-substituted 7n .
Antifungal Activity ():
- The APEHQ ligand and its metal complexes exhibited antifungal activity, with metal chelates showing improved efficacy due to enhanced coordination with fungal targets .
Enzyme Inhibition ():
- The target compound’s 4-nitrophenyl group may similarly influence enzyme binding .
Spectroscopic and Analytical Comparisons
- NMR Shifts: Piperazine protons in RN3 show characteristic shifts at δ 3.5–4.0 ppm (piperazine CH₂), while 4-fluorophenyl protons resonate near δ 7.0–7.5 ppm in related compounds .
- HRMS Accuracy: High-resolution mass spectrometry confirmed molecular weights of analogs within 0.001 Da error margins (e.g., 7n: 520.10640 vs. calculated 520.10642) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
